Cas no 61829-42-3 (3-iodo-N-methylaniline)
3-iodo-N-methylaniline Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 3-iodo-N-methyl-
- 3-Iodo-N-methyl-benzenamine
- 3-iodo-N-methylaniline
- C78352
- SCHEMBL5377783
- EN300-2952146
- DTXSID10454338
- KWXWYCMFWSWUQK-UHFFFAOYSA-N
- AKOS009052655
- N-methyl-3-iodo aniline
- MFCD11178201
- CS-0108519
- CS-16844
- 61829-42-3
- DB-228675
-
- MDL: MFCD11178201
- Inchi: 1S/C7H8IN/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,1H3
- InChI Key: KWXWYCMFWSWUQK-UHFFFAOYSA-N
- SMILES: IC1=CC=CC(=C1)NC
Computed Properties
- Exact Mass: 232.96974
- Monoisotopic Mass: 232.97015g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 85
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 12Ų
Experimental Properties
- PSA: 12.03
3-iodo-N-methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2952146-1g |
3-iodo-N-methylaniline |
61829-42-3 | 1g |
$252.0 | 2023-09-06 | ||
| Enamine | EN300-2952146-5g |
3-iodo-N-methylaniline |
61829-42-3 | 5g |
$781.0 | 2023-09-06 | ||
| Enamine | EN300-2952146-10g |
3-iodo-N-methylaniline |
61829-42-3 | 10g |
$1443.0 | 2023-09-06 | ||
| eNovation Chemicals LLC | D783493-2.5g |
3-Iodo-N-methylbenzenamine |
61829-42-3 | 95% | 2.5g |
$485 | 2024-08-03 | |
| eNovation Chemicals LLC | D783493-5g |
3-Iodo-N-methylbenzenamine |
61829-42-3 | 95% | 5g |
$695 | 2024-08-03 | |
| Enamine | EN300-2952146-0.05g |
3-iodo-N-methylaniline |
61829-42-3 | 95.0% | 0.05g |
$176.0 | 2025-03-19 | |
| Enamine | EN300-2952146-0.1g |
3-iodo-N-methylaniline |
61829-42-3 | 95.0% | 0.1g |
$185.0 | 2025-03-19 | |
| Enamine | EN300-2952146-0.25g |
3-iodo-N-methylaniline |
61829-42-3 | 95.0% | 0.25g |
$193.0 | 2025-03-19 | |
| Enamine | EN300-2952146-0.5g |
3-iodo-N-methylaniline |
61829-42-3 | 95.0% | 0.5g |
$202.0 | 2025-03-19 | |
| Enamine | EN300-2952146-1.0g |
3-iodo-N-methylaniline |
61829-42-3 | 95.0% | 1.0g |
$210.0 | 2025-03-19 |
3-iodo-N-methylaniline Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 3-iodo-N-methylaniline
Recent Advances in the Study of 3-iodo-N-methylaniline (CAS: 61829-42-3) in Chemical Biology and Pharmaceutical Research
3-iodo-N-methylaniline (CAS: 61829-42-3) is a significant intermediate in organic synthesis and pharmaceutical development. Recent studies have highlighted its versatile applications in medicinal chemistry, particularly in the synthesis of bioactive molecules and drug candidates. This research brief aims to summarize the latest findings related to this compound, focusing on its synthetic utility, biological activities, and potential therapeutic applications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 3-iodo-N-methylaniline as a key building block for the synthesis of novel kinase inhibitors. The study demonstrated that the iodine substituent in the compound facilitates efficient cross-coupling reactions, enabling the rapid assembly of diverse heterocyclic scaffolds. These scaffolds exhibited promising inhibitory activity against several cancer-related kinases, suggesting potential applications in oncology drug development.
Another recent investigation, reported in Bioorganic & Medicinal Chemistry Letters, focused on the role of 3-iodo-N-methylaniline in the development of antimicrobial agents. The researchers utilized this compound to synthesize a series of N-methylaniline derivatives with enhanced antibacterial properties against multidrug-resistant strains. The study revealed that the iodine atom plays a crucial role in improving the compounds' membrane permeability and target binding affinity.
From a mechanistic perspective, advanced computational studies have provided insights into the molecular interactions of 3-iodo-N-methylaniline derivatives with biological targets. Density functional theory (DFT) calculations and molecular docking simulations have elucidated how the electronic properties of the iodine substituent influence the compounds' binding modes and pharmacological profiles. These findings are particularly valuable for structure-activity relationship (SAR) optimization in drug design.
In the field of radiopharmaceuticals, 3-iodo-N-methylaniline has gained attention as a precursor for the development of iodine-123 and iodine-131 labeled compounds for diagnostic and therapeutic applications. Recent preclinical studies have demonstrated the potential of these radiolabeled derivatives in targeted cancer imaging and radioisotope therapy, offering new avenues for personalized medicine approaches.
Looking forward, the unique chemical properties of 3-iodo-N-methylaniline continue to inspire innovative applications in drug discovery and chemical biology. Ongoing research is exploring its utility in PROTAC (proteolysis targeting chimera) design and covalent inhibitor development, where its reactivity profile offers distinct advantages. As synthetic methodologies advance and our understanding of its biological interactions deepens, this compound is poised to play an increasingly important role in pharmaceutical innovation.
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